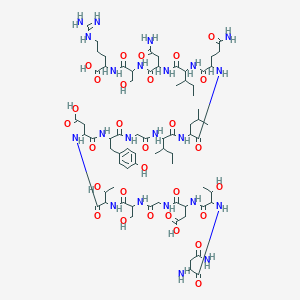
Lysozyme C (46-61) (chicken)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysozyme C (46-61) (chicken) is a peptide fragment derived from the hen egg lysozyme, specifically encompassing amino acids 46 to 61. Lysozyme is an antibacterial enzyme found in high concentrations in egg white. It plays a crucial role in the immune system by breaking down the cell walls of bacteria, thus acting as a natural defense mechanism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lysozyme C (46-61) (chicken) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting groups from the amino acids to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of lysozyme, including its fragments like Lysozyme C (46-61) (chicken), often involves extraction from natural sources such as chicken egg white. The process includes:
Extraction: Egg white is separated and treated to extract lysozyme.
Purification: Techniques like ion-exchange chromatography and ultrafiltration are used to purify lysozyme.
化学反応の分析
Types of Reactions
Lysozyme C (46-61) (chicken) can undergo various chemical reactions, including:
Hydrolysis: Breaking down peptide bonds in the presence of water.
Oxidation: Reaction with oxidizing agents, potentially altering its structure and function.
Reduction: Reaction with reducing agents, which can affect disulfide bonds within the peptide.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller peptide fragments, while oxidation and reduction can lead to structural modifications .
科学的研究の応用
Lysozyme C (46-61) (chicken) has a wide range of scientific research applications:
Immunology: Used in studies related to major histocompatibility complex (MHC) and antigen presentation.
Microbiology: Investigated for its antibacterial properties and potential use in antimicrobial vaccines.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Pharmaceuticals: Explored for its potential in drug delivery systems and therapeutic applications
作用機序
Lysozyme C (46-61) (chicken) exerts its effects by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls. This enzymatic activity leads to the lysis of bacterial cells, thereby exhibiting antibacterial properties . The molecular targets include the peptidoglycan components of bacterial cell walls, and the pathway involves the cleavage of glycosidic bonds .
類似化合物との比較
Similar Compounds
Human Lysozyme: Similar in function but has higher antibacterial activity and thermal stability.
Goose-type Lysozyme: Found in some bivalve mollusks and has distinct structural and functional properties.
Invertebrate-type Lysozyme: Present in various invertebrates and differs in its catalytic mechanism.
Uniqueness
Lysozyme C (46-61) (chicken) is unique due to its specific amino acid sequence and its origin from hen egg white. Its applications in immunology and antimicrobial research highlight its distinct properties compared to other lysozyme types .
特性
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXBINWGPYLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N22O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1753.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
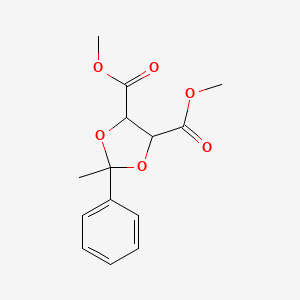
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
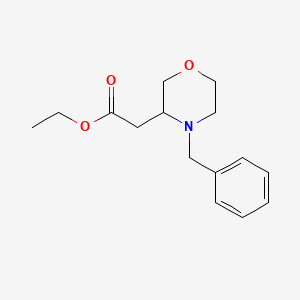
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
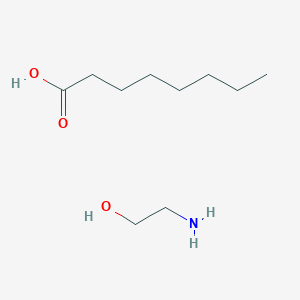
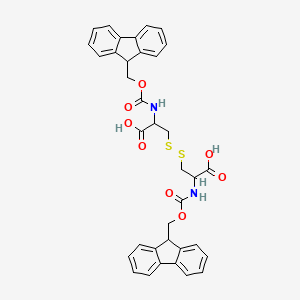

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
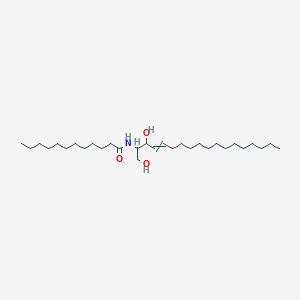
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

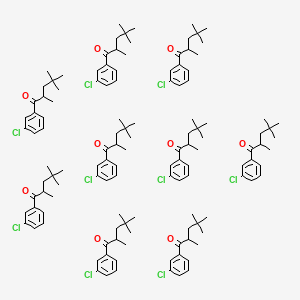
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)
